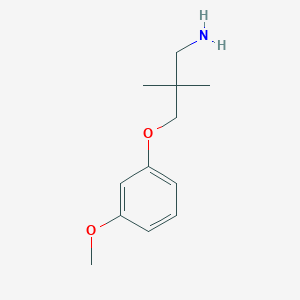![molecular formula C8H9N3 B13577098 2,4-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13577098.png)
2,4-dimethyl-5H-pyrrolo[3,2-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine , is a heterocyclic compound. Its chemical formula is C₆H₅Cl₂N₃, and it features a pyrrolo[3,2-d]pyrimidine ring system . This compound has attracted attention due to its potential therapeutic applications, particularly in cancer treatment.
Vorbereitungsmethoden
a. Synthetic Routes
Several synthetic routes exist for 2,4-dimethyl-5H-pyrrolo[3,2-d]pyrimidine. One notable method involves the condensation of dimethylformamide (DMF) and dimethylacetamide (DMA) at the methyl group of the acetyl moiety, followed by cyclization to form the pyrrolo[3,2-d]pyrimidin-5-one ring. This process also includes N-methylation and condensation steps .
b. Industrial Production
While industrial-scale production methods may vary, researchers have explored efficient routes to synthesize this compound. Optimization of reaction conditions and scalability are essential considerations.
Analyse Chemischer Reaktionen
2,4-dimethyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions:
Oxidation and Reduction: It can participate in redox reactions.
Substitution Reactions: Substituents on the pyrrolo[3,2-d]pyrimidine ring can be modified.
Common Reagents: Reagents like strong acids, bases, and oxidizing agents are used.
Major Products: These reactions yield derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
a. Cancer Treatment
Recent studies have explored the antiproliferative effects of pyrrolo[3,2-d]pyrimidine derivatives against breast cancer cell lines. Some derivatives exhibit higher anticancer activity than ribociclib, a selective CDK4/6 inhibitor . Further research aims to harness its potential in personalized cancer therapy.
b. Other Fields
Beyond cancer, researchers investigate its applications in medicinal chemistry, biology, and industry. Its unique structure may offer advantages in drug design and targeted therapies.
Wirkmechanismus
The precise mechanism by which 2,4-dimethyl-5H-pyrrolo[3,2-d]pyrimidine exerts its effects remains an active area of study. It likely involves interactions with specific molecular targets and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
While 2,4-dimethyl-5H-pyrrolo[3,2-d]pyrimidine shares features with other pyrimidine derivatives, its distinct properties set it apart. Further exploration of related compounds can provide valuable insights.
Eigenschaften
Molekularformel |
C8H9N3 |
|---|---|
Molekulargewicht |
147.18 g/mol |
IUPAC-Name |
2,4-dimethyl-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H9N3/c1-5-8-7(3-4-9-8)11-6(2)10-5/h3-4,9H,1-2H3 |
InChI-Schlüssel |
QSMYOZHYAZMWAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NC(=N1)C)C=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B13577016.png)
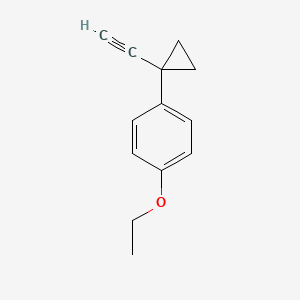
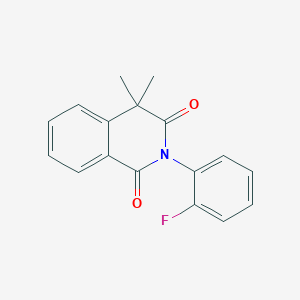
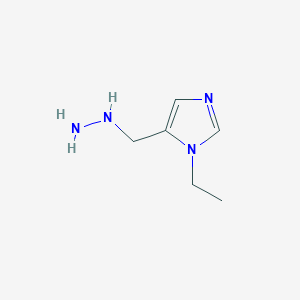
![Methyl[2-(prop-2-en-1-yloxy)ethyl]aminehydrochloride](/img/structure/B13577045.png)

![tert-butylN-{2-[1-(hydroxymethyl)cyclobutyl]ethyl}carbamate](/img/structure/B13577064.png)

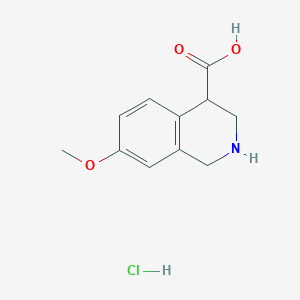
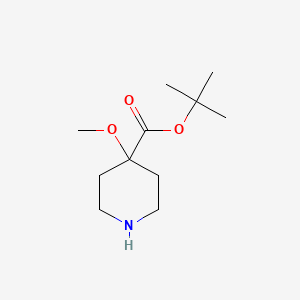
![2-[(3-Chlorophenyl)methyl]piperidinehydrochloride](/img/structure/B13577080.png)

